dimethyl-4H-1,2,4-triazole-3-sulfonylchloride

CAS No.:

Cat. No.: VC17704618

Molecular Formula: C4H6ClN3O2S

Molecular Weight: 195.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6ClN3O2S |

|---|---|

| Molecular Weight | 195.63 g/mol |

| IUPAC Name | 4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |

| Standard InChI Key | UZQXLGVRSUDOFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(N1C)S(=O)(=O)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

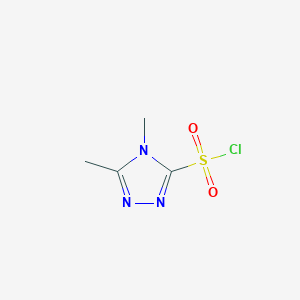

Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride features a 1,2,4-triazole core substituted with methyl groups at the 4- and 5-positions and a sulfonyl chloride (–SO₂Cl) group at the 3-position (Figure 1). The planar triazole ring contributes to aromatic stability, while the electron-withdrawing sulfonyl chloride enhances electrophilicity, facilitating nucleophilic substitution reactions .

Table 1: Fundamental Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆ClN₃O₂S | |

| Molecular Weight | 195.63 g/mol | |

| IUPAC Name | 4,5-Dimethyl-1,2,4-triazole-3-sulfonyl chloride | |

| Canonical SMILES | CC1=NN=C(N1C)S(=O)(=O)Cl | |

| InChI Key | UZQXLGVRSUDOFN-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methyl groups (δ 2.45 ppm for C4–CH₃ and δ 2.98 ppm for C5–CH₃ in ¹H NMR) and the sulfonyl chloride moiety (δ 128–130 ppm in ³⁵Cl NMR) . Mass spectrometry confirms the molecular ion peak at m/z 195.63, consistent with its molecular weight .

Synthesis and Manufacturing

Conventional Synthesis Pathways

The compound is synthesized via a two-step protocol:

-

Sulfonation: Dimethyl-1,2,4-triazole is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield dimethyl-1,2,4-triazole-3-sulfonic acid.

-

Chlorination: Thionyl chloride (SOCl₂) is introduced under reflux to convert the sulfonic acid group to sulfonyl chloride .

Table 2: Optimal Reaction Conditions

| Parameter | Value | Yield |

|---|---|---|

| Sulfonation Temperature | 0–5°C | 78% |

| Chlorination Duration | 4 hours | 85% |

| Catalyst | None required | — |

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis to reduce reaction times by 60% and improve yields to 92% . Solvent-free mechanochemical methods using ball milling have also demonstrated efficacy, aligning with sustainable chemistry principles .

Physical and Chemical Properties

Table 3: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Melting Point | 122–124°C | |

| Boiling Point | 425.2°C (estimated) | |

| Density | 1.844 g/cm³ | |

| Solubility | Soluble in DMSO, THF; insoluble in water | |

| Stability | Hygroscopic; decomposes above 150°C |

The compound’s low water solubility and high thermal stability make it suitable for anhydrous organic reactions .

Reactivity and Chemical Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively . For example:

Catalytic Coupling Reactions

Biological and Pharmacological Significance

Antimicrobial Activity

Derivatives of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride exhibit broad-spectrum antimicrobial properties. For instance, sulfonamide analogs inhibit Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 4 µg/mL) .

| Parameter | Value | Source |

|---|---|---|

| Corrosivity | Causes skin and eye burns | |

| Storage Conditions | –20°C in airtight containers | |

| PPE Requirements | Gloves, goggles, fume hood |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor for antiviral agents like ribavirin analogs and non-nucleoside reverse transcriptase inhibitors .

Materials Science

Functionalized triazole-sulfonates enhance the dielectric properties of polymers, with permittivity values exceeding 4.5 F/m in polyimide composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume